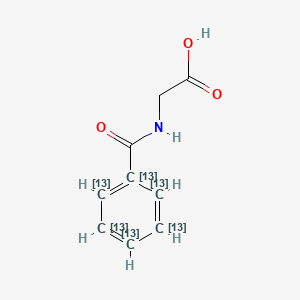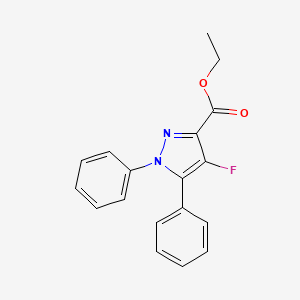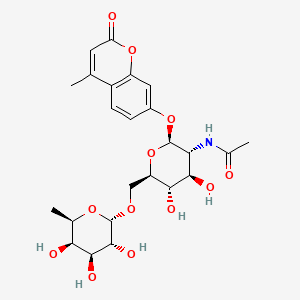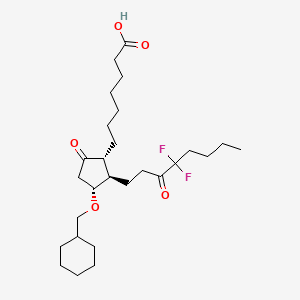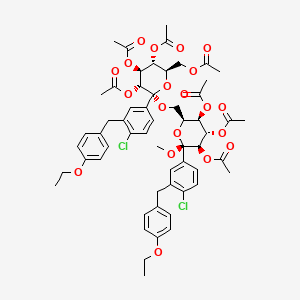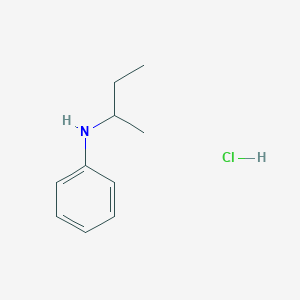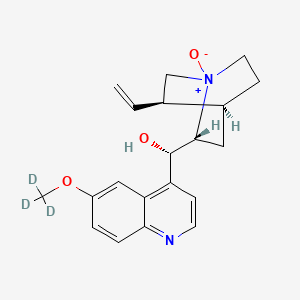![molecular formula C11H11BrO4 B13844151 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid CAS No. 1253791-14-8](/img/structure/B13844151.png)
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is an organic compound with the molecular formula C11H11BrO4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 4-bromophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This selective bromination process ensures the production of pure this compound, which is crucial for its use as an intermediate in the synthesis of other compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Substitution: Iodo or fluoro derivatives of the original compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The compound’s structure allows it to act as a precursor for various bioactive molecules, which can interact with enzymes, receptors, and other cellular components, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)propionic acid: Similar in structure but lacks the additional methyl group on the propanedioic acid moiety.
4-Bromophenylacetic acid: Contains a similar bromophenyl group but differs in the acetic acid backbone.
2-(4-Bromophenyl)-2-methylpropanoic acid: Very similar but differs in the position of the bromophenyl group.
Uniqueness
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the propanedioic acid backbone makes it a versatile intermediate for synthesizing various complex molecules.
Propiedades
Número CAS |
1253791-14-8 |
|---|---|
Fórmula molecular |
C11H11BrO4 |
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C11H11BrO4/c1-11(9(13)14,10(15)16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
VWKFNGVIAYPBRC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
